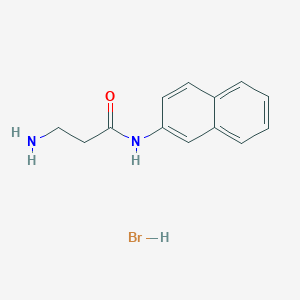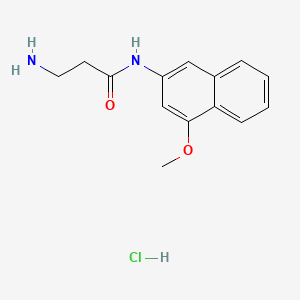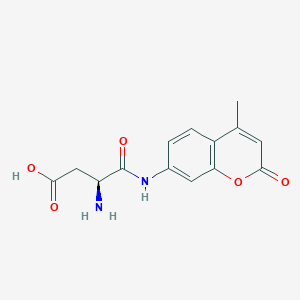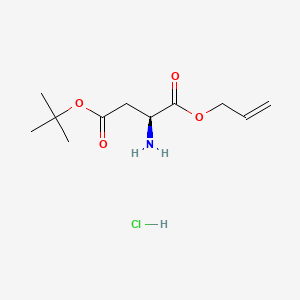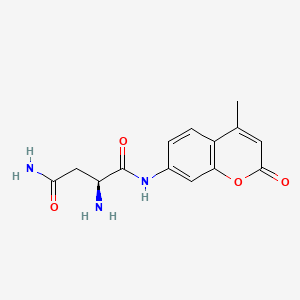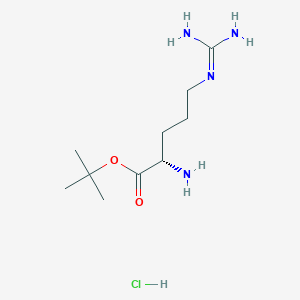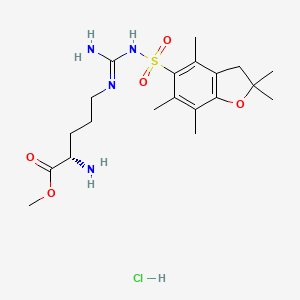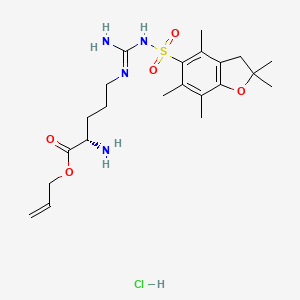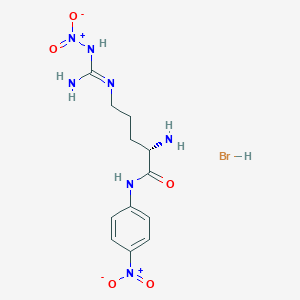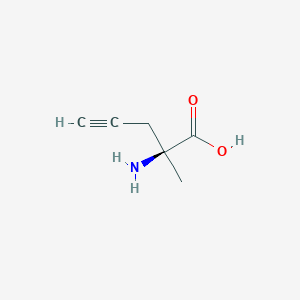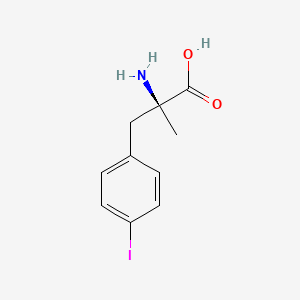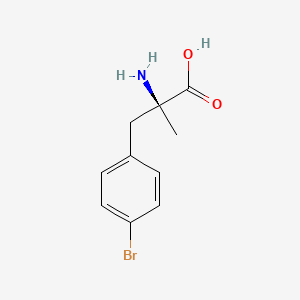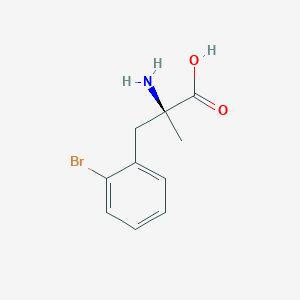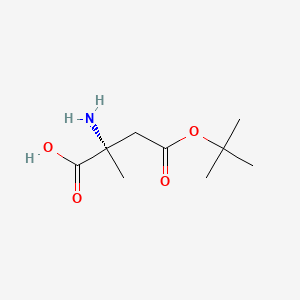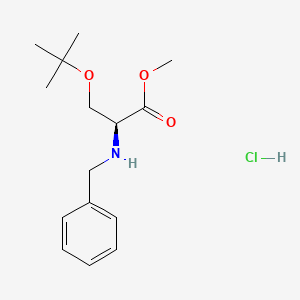
(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride” is a chemical compound. Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of “(S)-Methyl 2-(benzylamino)-3-(tert-butoxycarbonyl)amino)-3- ( (S)-2-oxopyrrolidin-3-yl)propanoate” is represented by the Inchi Code: 1S/C13H22N2O5/c1-13 (2,3)20-12 (18)15-9 (11 (17)19-4)7-8-5-6-14-10 (8)16/h8-9H,5-7H2,1-4H3, (H,14,16) (H,15,18)/t8-,9-/m0/s1 .Chemical Reactions Analysis
Tertiary butyl esters are known to undergo a variety of chemical reactions. For instance, the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been achieved using flow microreactor systems .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 286.33 . The compound should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Biodegradation and Environmental Fate
Research on compounds like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) focuses on their biodegradation and environmental fate, particularly in soil and groundwater. These studies are crucial for understanding how such compounds, once released into the environment, undergo microbial degradation, which is relevant for assessing the environmental impact of related chemicals (Thornton et al., 2020). Similar research paths might be relevant for (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride, especially in understanding its stability, degradation pathways, and potential environmental risks.
Toxicity and Environmental Behavior
The study of MTBE's environmental behavior and toxicity, as reviewed by Squillace et al. (1997), can offer insights into the methodologies and considerations applicable to similar compounds. Such reviews encompass the solubility, transport, and biodegradation resistance of these compounds in aquatic environments, which are critical factors in assessing their environmental impact and guiding regulatory and remediation efforts (Squillace et al., 1997).
Chemical Recycling and Waste Management
Karayannidis and Achilias (2007) discussed the chemical recycling of poly(ethylene terephthalate) (PET), highlighting innovative approaches to managing plastic waste, including hydrolysis and glycolysis to recover and repurpose monomers. This research is pertinent to the broader field of sustainable chemistry and waste reduction, offering potential frameworks for the recycling or degradation of various chemical compounds, including (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride (Karayannidis & Achilias, 2007).
Antioxidant Use in Food and Cosmetics
The practical use of natural antioxidants in meat products, as reviewed by Oswell et al. (2018), underscores the trend towards replacing synthetic antioxidants with natural counterparts in food preservation. Research on antioxidants, whether synthetic or natural, is crucial for enhancing food quality and safety. Insights from such studies may be relevant in exploring the potential antioxidant applications of (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride or related compounds (Oswell et al., 2018).
Safety And Hazards
Future Directions
Tertiary butyl esters, such as “(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride”, have large applications in synthetic organic chemistry . The development of more efficient, versatile, and sustainable methods for their synthesis, such as the use of flow microreactor systems , represents an important direction for future research.
properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-15(2,3)19-11-13(14(17)18-4)16-10-12-8-6-5-7-9-12;/h5-9,13,16H,10-11H2,1-4H3;1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYVZGGUHIDNDZ-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670051 |
Source


|
| Record name | Methyl N-benzyl-O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride | |
CAS RN |
670278-82-7 |
Source


|
| Record name | Methyl N-benzyl-O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

